molecular formula C19H29NO2 B14486512 3-(2'-Methylpiperidino)propyl p-isopropylbenzoate CAS No. 63916-93-8

3-(2'-Methylpiperidino)propyl p-isopropylbenzoate

Katalognummer: B14486512
CAS-Nummer: 63916-93-8
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: TZWVMGRCJXLVLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is a chemical compound with the molecular formula C19H29NO2. It is an ester derived from benzoic acid and is known for its unique structural properties. This compound is utilized in various scientific research fields due to its distinctive chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate typically involves the esterification of benzoic acid derivatives with 3-(2’-Methylpiperidino)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates and piperidines.

Wissenschaftliche Forschungsanwendungen

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Wirkmechanismus

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-isopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Methylpiperidino)propyl benzoate
  • 3-(2-Methylpiperidino)propyl p-isobutoxybenzoate
  • 3-(2-Methylpiperidino)propyl p-isopentylbenzoate

Uniqueness

3-(2’-Methylpiperidino)propyl p-isopropylbenzoate is unique due to its specific ester linkage and the presence of the p-isopropyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

63916-93-8

Molekularformel

C19H29NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

3-(2-methylpiperidin-1-yl)propyl 4-propan-2-ylbenzoate

InChI

InChI=1S/C19H29NO2/c1-15(2)17-8-10-18(11-9-17)19(21)22-14-6-13-20-12-5-4-7-16(20)3/h8-11,15-16H,4-7,12-14H2,1-3H3

InChI-Schlüssel

TZWVMGRCJXLVLO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.